1-phenyl-1H-azepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32446-13-2 |
|---|---|
Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-phenylazepine |
InChI |
InChI=1S/C12H11N/c1-2-7-11-13(10-6-1)12-8-4-3-5-9-12/h1-11H |
InChI Key |
LGQKWCHXQUKUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CN(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenyl 1h Azepine and Analogues
Strategies for Azepine Ring Formation
Cycloaddition reactions offer a powerful and atom-economical means of constructing cyclic systems. For azepine synthesis, [4+3] annulation and 1,3-dipolar cycloadditions are particularly prominent strategies.
Rhodium(III)-catalyzed [4+3] annulation has emerged as an effective method for synthesizing seven-membered heterocyclic compounds, including azepines. researchgate.net This approach typically involves the C-H activation of a directing group-containing substrate, which then reacts with a three-atom synthon, such as an allene (B1206475). acs.org
Recent studies have demonstrated the synthesis of ferrocene-fused azepines through a temperature-dependent, stereodivergent [4+3] annulation of ferrocene-p-tosylamides with allenes. acs.orgchemrxiv.org In this process, a Cp*Rh(III) catalyst facilitates the C-H activation of the ferrocene (B1249389) core. The resulting rhodacycle intermediate then engages with the allene partner. chemrxiv.org Mechanistic investigations suggest the formation of a σ-bonded rhodacycle, which, upon reductive elimination, yields the azepine product. chemrxiv.orgchemrxiv.org
A notable feature of this methodology is the ability to control diastereoselectivity through temperature. For instance, reactions run at room temperature may yield a kinetically controlled diastereomer, while elevated temperatures (e.g., 60 °C) can favor the formation of a thermodynamically controlled product. acs.org This control is attributed to the reversibility of the C-N bond formation at higher temperatures, allowing for equilibration to the more stable diastereomer. chemrxiv.org The scope of the allene component has been explored, with both electron-donating and electron-withdrawing groups on the phenyl ring of the allene being tolerated, though steric factors appear to be more dominant than electronic factors. acs.org
Table 1: Rh(III)-Catalyzed [4+3] Annulation of Ferrocene Amide with Substituted Allenes acs.org This table is based on data for ferrocene-fused azepine analogues.
| Entry | Allene Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | 4-Me | 3b | 75 | >20:1 |
| 2 | 4-F | 3c | 65 | >20:1 |
| 3 | 4-Cl | 3d | 66 | >20:1 |
| 4 | 4-Br | 3e | 66 | >20:1 |
| 5 | 3-Me | 3f | 63 | >20:1 |
| 6 | 2-Me | 3g | 55 | >20:1 |
Cycloaddition-based Approaches
1,3-Dipolar Cycloaddition Routes to Azepine Scaffolds
1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocycles. wikipedia.org However, its application can be extended to the synthesis of larger rings like azepines, often through tandem processes or by using specific cyclic 1,3-dipoles.
One strategy involves the reaction of cyclic nitrones, as 1,3-dipoles, with suitable dipolarophiles. For example, the reaction of a seven-membered cyclic nitrone with an enantiopure 2-p-tolylsulfinylcyclopent-2-en-1-one has been shown to produce azepine-fused cyclopenta[d]isoxazolidines. tandfonline.com In this case, the sulfinyl group on the dipolarophile enhances the reactivity of the system and controls the stereoselectivity of the cycloaddition. tandfonline.com
Another route utilizes bicyclic aziridines as precursors to azomethine ylides. The reaction of 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines with dimethyl 1-cyclobutene-1,2-dicarboxylate initially yields a complex adduct, which upon treatment with palladium on carbon (Pd-C), rearranges to form 1,2-fused 4,5-dihydro-1H-azepines. oup.com This demonstrates how a formal [3+2] cycloaddition can be a key step in a sequence leading to a seven-membered ring. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed reaction between azides and alkynes, is a powerful tool for creating triazole rings, which can be incorporated into larger peptido-mimetic structures that may feature an azepine core via multi-component reactions. ijcce.ac.ir
Molecular rearrangements provide an elegant pathway to complex molecular architectures from simpler precursors. For azepine synthesis, rearrangements involving rhodium carbenoids or aryl nitrenes are particularly powerful.
A highly effective method for the synthesis of fused dihydroazepine derivatives involves a sequential rhodium(II)-catalyzed intramolecular cyclopropanation and a 1-aza-Cope rearrangement. nih.gov This process typically starts from 1-sulfonyl-1,2,3-triazoles that bear a tethered diene. sorbonne-nouvelle.fr
The reaction is initiated by the Rh(II)-catalyzed decomposition of the triazole, which generates an α-imino rhodium(II) carbenoid intermediate. sorbonne-nouvelle.frthieme-connect.com This reactive species then undergoes an intramolecular cyclopropanation with the tethered diene to form a transient 1-imino-2-vinylcyclopropane. nih.gov This divinylcyclopropane-like intermediate is highly prone to rearrangement and rapidly undergoes a concerted, stereospecific 1-aza-Cope (or divinylcyclopropane) rearrangement to furnish the fused dihydroazepine product in moderate to excellent yields. sorbonne-nouvelle.frthieme-connect.com Mechanistic studies strongly support this sequential pathway, and competitive side reactions, such as the formation of five-membered pyrroline (B1223166) rings, are generally not observed. nih.gov
Table 2: Rh(II)-Catalyzed Synthesis of Fused Dihydroazepines from Dienyltriazoles thieme-connect.com This table presents data for fused azepine analogues.
| Entry | Diene Substituent (R¹) | Tether Substituent (R²) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | H | H | 2a | 85 |
| 2 | Me | H | 2b | 81 |
| 3 | Ph | H | 2c | 75 |
| 4 | H | Me | 2d | 88 |
Rearrangement-based Syntheses
Valence Isomerization and Ring Expansion from Aryl Azides and Nitrenes
The ring expansion of an aromatic ring via a nitrene intermediate is a classic and powerful method for synthesizing azepines. slideshare.net This transformation typically begins with the generation of an aryl nitrene, most commonly from the thermal or photochemical decomposition of an aryl azide (B81097), such as phenyl azide. researchgate.netsciencemadness.org The deoxygenation of nitroarenes, like nitrobenzene, using reagents such as tributylphosphine, also provides a route to the key aryl nitrene intermediate. nih.govpharmaguideline.com
Once formed, the singlet aryl nitrene exists in equilibrium with its valence isomers, a strained bicyclic benzazirine and a seven-membered dehydroazepine. nih.gov This dehydroazepine intermediate is highly electrophilic and can be trapped by various nucleophiles. When the reaction is performed in the presence of an amine, for example, the nucleophile adds to the dehydroazepine to yield a 2-amino-3H-azepine. nih.gov The stability of the final 1H-azepine product is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom. thieme-connect.de For instance, the first stable 1H-azepines to be isolated were derivatives bearing 1-ethoxycarbonyl or 1-arylsulfonyl groups. thieme-connect.de The direct synthesis of 1-phenyl-1H-azepine can be challenging due to the instability of the parent 1H-azepine system, but this method is highly effective for producing substituted analogues. thieme-connect.de Recent work has shown that this nitrogen insertion process can be the first step in a more complex sequence, such as the conversion of aryl azides into 2-aminopyridines, where the intermediate azepine undergoes a subsequent carbon extrusion. acs.orgresearchgate.net
Aza-Claisen Type Ring Expansion of Vinyl Aziridines
The synthesis of seven-membered nitrogen heterocycles, such as azepines, can be achieved through the strategic ring expansion of vinylaziridines. rsc.org These reactions leverage the release of ring strain from the three-membered aziridine (B145994) ring to drive the formation of larger, more complex cyclic systems. nih.gov The vinylaziridine moiety, containing both electrophilic and nucleophilic centers, is a valuable synthetic intermediate for preparing four-, five-, six-, and seven-membered azacycles, with the outcome dependent on the specific reagents and reaction conditions. nih.gov
One prominent method is the aza-Claisen rearrangement, a type of nih.govnih.gov-sigmatropic rearrangement, which has been effectively used to synthesize various azepine derivatives. nih.govnih.gov In a notable advancement, a metal-free approach has been developed involving the intermolecular [5+2] cycloaddition of non-activated vinylaziridines with alkynes. rsc.org This method demonstrates a broad substrate scope under mild reaction conditions, affording structurally diverse 7-membered N-heterocycles in high yields, reaching up to 92%. rsc.org
Thermal activation can also induce these rearrangements. For instance, an aryl-nitrene, generated from an aromatic azide, can react with an alkene to form a vinylaziridine intermediate, which subsequently transforms into a benzazepine product in good yield. nih.gov These strain-release pericyclic reactions represent an efficient and powerful strategy for the expeditious synthesis of the azepine core. rsc.orgnih.gov
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of azepine frameworks is no exception. Catalysts based on rhodium, palladium, and copper are instrumental in forging key carbon-carbon and carbon-nitrogen bonds required for the azepine ring system.
Rhodium-catalyzed reactions have emerged as a leading method for the efficient functionalization of sp² C-H bonds, often utilizing a chelating directing group to ensure predictability and high selectivity. nih.gov This strategy involves the initial coordination of the rhodium catalyst to a heteroatom in the substrate, which facilitates the activation of a proximal C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with coupling partners like alkenes or alkynes to build more complex molecular architectures. nih.gov
Both Rh(I) and Rh(III) catalysts are employed, though they operate through different mechanisms. Rh(I) catalysts typically proceed through an oxidative addition pathway, while Rh(III) catalysts activate C-H bonds via an electrophilic deprotonation process. nih.gov These methods have been successfully applied to the synthesis of various nitrogen heterocycles, including isoquinolines and pyridines, demonstrating their potential for constructing azepine analogues. rsc.orgacs.org The strategic use of directing groups is crucial, as it controls the efficacy and selectivity of the C-H functionalization process, making it a powerful tool for assembling substituted heterocyclic systems. acs.org
Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the bedrock of many synthetic routes to heterocyclic compounds, including azepines. acs.org Palladium-catalyzed methods such as the Suzuki, Heck, and Sonogashira reactions are frequently employed to forge the azepine ring or to introduce substituents, like the phenyl group in this compound. researchgate.net These reactions have been successfully implemented as key steps in the synthesis of azepinones and dibenzoazepinones. researchgate.net
Copper-catalyzed reactions, particularly the Ullmann condensation, provide a complementary approach for forming C-N and C-O bonds. acs.org While classic Ullmann conditions are often harsh, modern protocols utilize chelating ligands that allow the reactions to proceed under much milder conditions with a broader substrate scope. acs.org In some advanced strategies, palladium and copper are used in concert. A notable example is the enantioselective alkyl alkynylation of cyclobutanones, which proceeds via a tandem palladium-catalyzed C-C bond activation and a copper-co-catalyzed Sonogashira-type cross-coupling. rsc.org Such bimetallic systems synergize the unique catalytic properties of each metal to enable novel and efficient transformations for building complex molecular frameworks. rsc.org
Intramolecular Cyclization and Condensation Reactions
Intramolecular reactions that form rings by creating bonds between atoms within the same molecule are a cornerstone of heterocyclic synthesis, offering high efficiency and atom economy.
A highly efficient and scalable strategy for constructing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one rings has been developed based on the intramolecular condensation of tertiary enamides bearing a formyl group. acs.orgnih.gov This reaction proceeds under very mild conditions using Boron tribromide (BBr₃) as a Lewis acid catalyst and phosphorus pentoxide (P₂O₅) as an additive. acs.orgorganic-chemistry.org The process is believed to occur through a cascade involving the nucleophilic addition of the enamide to the aldehyde, followed by deprotonation and dehydration. nih.govacs.org This methodology exhibits broad substrate applicability and tolerates various functional groups, consistently producing the desired azepine derivatives in high yields. organic-chemistry.org The scalability of this reaction has been demonstrated through gram-scale synthesis, highlighting its practical utility. organic-chemistry.org
Table 1: Synthesis of 2,3-Dihydro-1H-azepine Derivatives via Intramolecular Condensation Data sourced from multiple studies. acs.orgnih.govorganic-chemistry.org
| Substrate (Tertiary Enamide) | Catalyst/Additive | Yield (%) | Resulting Product Type |
| Formyl-substituted tertiary enamide | BBr₃ / P₂O₅ | 71-96% | 2,3-Dihydro-1H-azepine |
| N-Aroyl tertiary enamide | BBr₃ / P₂O₅ | High | N-Aroyl-2,3-dihydro-1H-azepine |
| N-Benzyloxycarbonyl tertiary enamide | BBr₃ / P₂O₅ | High | N-Cbz-2,3-dihydro-1H-azepine |
| α-Aryl-substituted tertiary enamide | BBr₃ / P₂O₅ | High | α-Aryl-2,3-dihydro-1H-azepine |
| Enamide for azepinone synthesis | BBr₃ / P₂O₅ | High | 1H-Azepin-2(3H)-one |
This interactive table summarizes the yields and product types from the intramolecular condensation reaction.
Direct arylation serves as a powerful key step in the synthesis of structurally rigidified analogues of 1-phenylbenzazepines. nih.govnih.gov This strategy involves an intramolecular C-H activation/C-C bond formation event that connects the two phenyl rings of a 1-phenylbenzazepine precursor, forcing the aryl rings into a more coplanar orientation. cuny.edu This rigidification has been successfully used to synthesize the novel 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine framework from C2'-brominated 1-phenylbenzazepine intermediates. nih.govresearchgate.net The goal of this structural constraint was to investigate how conformational rigidity affects receptor binding affinity and selectivity. cuny.edu While the resulting fluoreno-azepines unexpectedly showed minimal affinity for their original dopamine (B1211576) receptor targets, they were serendipitously discovered to be potent and selective ligands for the 5-HT₆ serotonin (B10506) receptor. nih.govcuny.edu
Table 2: Synthesis of Rigidified Azepines via Direct Arylation Data sourced from studies on fluoreno[9,1-cd]azepine frameworks. nih.govnih.gov
| Precursor | Key Reaction Step | Resulting Framework | Biological Discovery |
| C2'-Brominated 1-phenylbenzazepine | Intramolecular Direct Arylation | 1,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | Selective 5-HT₆ Receptor Ligand |
| 6,7-dimethoxy-1-phenylbenzazepine derivative | Intramolecular Direct Arylation | 6,7-dimethoxy-2,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | High affinity (Ki = 5 nM) 5-HT₆ ligand |
| N-methyl-1-phenylbenzazepine derivative | Intramolecular Direct Arylation | 6,7-dimethoxy-2-methyl-2,3,4,11b-tetrahydro-1H-fluoreno[9,1-cd]azepine | High affinity (Ki = 5 nM) 5-HT₆ ligand |
This interactive table outlines the synthesis and findings related to rigidified azepine frameworks.
Electrochemical and Radical-Mediated Syntheses
Modern synthetic strategies increasingly employ electrochemical and radical-mediated pathways to construct complex molecular architectures, offering alternatives to traditional metal-catalyzed reactions.
Electrochemical Syntheses: Electrochemical methods represent a sustainable and green technology in chemical synthesis, often proceeding under mild conditions without the need for external oxidants or reductants. chemrxiv.org This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles. For instance, the electrochemical synthesis of N-phenyl α-amino acids has been achieved through a C–C coupling reaction in an undivided cell with Mg–Pt electrodes. rsc.org Similarly, electrochemical C-H bond cyanation of imine derivatives has been developed using acetonitrile (B52724) as a cyanating reagent under catalyst-free conditions. chemrxiv.org While direct electrochemical synthesis of this compound is not extensively documented, the principles have been applied to related structures. For example, the electrochemical oxidation of secondary alcohols to ketones, a common transformation in multi-step syntheses, has been effectively carried out in a biphasic system using potassium iodate (B108269) as a mediator. abechem.com These methods highlight the potential for developing direct electrochemical routes to azepine cores by leveraging C-N and C-C bond formations.
Radical-Mediated Syntheses: Free-radical reactions provide a powerful tool for the construction of cyclic systems. Radical-mediated cyclization has been used to synthesize azepine-fused compounds. One reported method involves a free-radical xanthate-mediated cyclization to produce tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. nih.gov Another approach utilized an Ugi-type/free radical-mediated cyclization to generate 3-acetamide-azepino[4,5-b]indol-4-ones with moderate to good yields (52-90%). sciforum.net Furthermore, radical cascade reactions have been identified as an attractive method for rapidly building complex molecular structures, including the synthesis of the ABC core of Daphniphyllum alkaloids which contains a [5–6–7] azatricyclic scaffold. researchgate.net A silver-catalyzed oxidative intermolecular [3 + 2]/[5 + 2] annulation of N-arylpropiolamides with 4-vinyl acids, proceeding through a radical-mediated pathway, has also been described for producing fused 2H-benzo[b]azepin-2-ones. researchgate.net
Stereoselective Synthesis of Azepine Derivatives
The biological activity of chiral azepine derivatives often depends on their stereochemistry, making stereoselective synthesis a critical objective.
Asymmetric reductive amination (ARA) has emerged as a highly effective method for producing chiral amines, including complex azepine structures. An Iridium-catalyzed intramolecular ARA of bridged biaryl derivatives has been developed to synthesize enantioenriched dibenz[c,e]azepines. rsc.orgrsc.org This method yields products with both central and axial chirality in excellent enantiocontrol, achieving up to 97% enantiomeric excess (ee). rsc.orgrsc.orgnih.gov The reaction proceeds through a one-pot N-Boc deprotection/intramolecular ARA sequence and demonstrates a broad substrate scope. rsc.orgnih.gov
Chemoenzymatic strategies also provide a powerful route to enantioenriched azepanes, which are saturated precursors to some azepine derivatives. bohrium.com This approach uses imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization, followed by stereospecific rearrangements to yield previously inaccessible enantioenriched 2,2-disubstituted azepanes and benzazepines. bohrium.com
Table 1: Enantioselective Synthesis of Dibenz[c,e]azepines via Intramolecular ARA
| Substrate Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Bridged Biaryl Aldehyde | [Ir(COD)Cl]₂ / (S)-SegPhos | Not specified | Up to 97% | rsc.org |
| Bridged Biaryl Diarylketone | [Ir(COD)Cl]₂ / (S)-SegPhos | 72% | 89% | rsc.org |
Controlling diastereoselectivity is crucial when multiple stereocenters are formed during the ring-formation process. Several methodologies have been established to achieve high diastereoselectivity in azepine synthesis.
A notable example is the Rhodium(II)-catalyzed sequential intramolecular cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.govnih.gov This process generates fused 2,5-dihydro[1H]azepines in a highly diastereoselective manner, with only one diastereomer being observed in all reported cases. nih.gov The stereospecific nature of both the cyclopropanation and the rearrangement steps is critical for this high level of control. nih.gov
Another effective strategy involves the alkylation of chiral seven-membered rings fused to tetrazoles. nih.gov These reactions are highly diastereoselective, allowing for the construction of both simple and quaternary stereocenters. nih.gov The level of diastereoselectivity is influenced by the position and size of substituents on the ring as well as the nature of the electrophile. nih.govresearchgate.net Computational studies have indicated that torsional effects are responsible for the observed high diastereoselectivity. researchgate.net
Furthermore, a stereoselective synthesis of cis- and trans-fused bicyclic azepine derivatives has been achieved using an aza-Cope rearrangement-Mannich cyclization cascade as the key step. rsc.org
Table 2: Diastereoselective Synthesis of Fused Dihydroazepines
| Methodology | Key Intermediate | Stereochemical Outcome | Yield | Reference |
|---|---|---|---|---|
| Rh(II)-Catalyzed Cyclopropanation / 1-aza-Cope Rearrangement | 1-imino-2-vinylcyclopropane | Single diastereomer observed | Moderate to excellent | nih.govnih.gov |
| Alkylation of Chiral Tetrazolo[1,5a]azepines | Heterobenzylic Anion | High diastereoselectivity | Varies | nih.gov |
| Aza-Cope Rearrangement-Mannich Cyclization | Iminium ion | Stereoselective formation of cis- and trans-fused systems | Not specified | rsc.org |
Functional Group Tolerance and Substrate Scope in Azepine Synthesis
The utility of a synthetic method is greatly enhanced by its tolerance for a wide range of functional groups and a broad substrate scope. Several modern azepine syntheses have been optimized to meet these criteria.
The hafnium(III)-catalyzed [6 + 1] annulation of N-tethered ynenitriles with Reformatsky reagents to produce 3-amino-2,7-dihydro-1H-azepine-4-carboxylates is reported to have excellent functional group tolerance. figshare.comnih.gov Similarly, a rhodium-catalyzed intramolecular cycloaddition of vinyl aziridines and alkynes demonstrates broad substrate scope and tolerates a wide array of functional groups. figshare.com A catalyst-free ring expansion domino reaction for creating the dibenzo[b,d]azepine skeleton also shows favorable functional group tolerance and a wide substrate scope. rsc.org
An intramolecular condensation of tertiary enamides with aldehydes, catalyzed by BBr₃, tolerates various functional groups, including N-aroyl and N-benzyloxycarbonyl groups, to afford 2,3-dihydro-1H-azepine derivatives. organic-chemistry.org A metal-free approach for synthesizing benzo[b]azepine derivatives via I₂-promoted intramolecular cross-coupling also exhibits good functional group tolerance. researchgate.net
Table 3: Examples of Functional Group Tolerance in Azepine Synthesis
| Synthetic Method | Tolerated Functional Groups/Substituents | Reference |
|---|---|---|
| Hf(III)-catalyzed [6+1] Annulation | Aryl, alkyl, silyl (B83357) ethers, esters | figshare.comnih.gov |
| Rh(II)-catalyzed Cyclopropanation / 1-aza-Cope Rearrangement | Esters, ethers (PMP, PNP) | nih.gov |
| Intramolecular Condensation of Tertiary Enamides | N-aroyl, N-benzyloxycarbonyl, α-aryl substituents | organic-chemistry.org |
| I₂-promoted Intramolecular Annulation | Halogens, ethers, nitro groups on aniline (B41778) ring | researchgate.net |
| Catalyst-free Ring Expansion Domino Reaction | Electron-donating and electron-withdrawing groups on aryl rings | rsc.org |
Scalability and Efficiency in Azepine Research (e.g., Gram-Scale, Flow Chemistry)
The transition from laboratory-scale synthesis to larger, more practical scales is a key consideration in synthetic chemistry. Several methodologies for azepine synthesis have proven to be scalable.
Gram-Scale Synthesis: Multiple protocols have been successfully scaled up to produce gram or multigram quantities of azepine derivatives.
The intramolecular cyclic condensation of tertiary enamides to yield 2,3-dihydro-1H-azepine derivatives has been successfully performed on a gram scale, producing over a gram of product in high yield. organic-chemistry.org
The Rh(II)-catalyzed synthesis of fused dihydroazepines proceeds with similar efficiency on a gram-scale. nih.govnih.gov
A metal-free synthesis of quinoline-fused triazolo-azepine derivatives is also reported to be applicable to gram-scale synthesis. rsc.org
The stereoselective synthesis of bicyclic azepine derivatives via an aza-Cope rearrangement-Mannich cyclization could be obtained in racemic form on a multigram scale. rsc.org
A silver-catalyzed reaction to form phosphorus-containing azepines was also successfully demonstrated in gram-scale experiments. thieme-connect.com
Flow Chemistry: Flow chemistry offers significant advantages over traditional batch methods, including enhanced control over reaction parameters, improved safety, and greater efficiency and scalability. wuxiapptec.commdpi.com This technology is particularly advantageous for photochemical reactions. beelerlab.com A dearomative photochemical rearrangement of aromatic N-ylides to afford functionalized azepines has been successfully implemented in a flow reactor. researchgate.net This visible-light-mediated dearomative ring expansion provides a unified approach to mono- and polycyclic azepines, showcasing the power of flow chemistry to enable reactions that are challenging in batch processing. beelerlab.comresearchgate.net The use of flow systems allows for precise control of residence time and temperature, leading to improved yields and cleaner reactions, and facilitates a direct path from laboratory optimization to larger-scale production. wuxiapptec.combeilstein-journals.org
Mechanistic Investigations of 1 Phenyl 1h Azepine Reactions
Exploration of Reaction Intermediates
The reactions of 1-phenyl-1H-azepine and its derivatives often proceed through a variety of highly reactive and transient intermediates. Elucidating the nature and behavior of these species is fundamental to predicting reaction outcomes and designing novel synthetic strategies.
Transient Rhodacycles in Metal-Catalyzed Annulations
Rhodium-catalyzed annulation reactions involving this compound and its precursors often proceed through transient rhodacycle intermediates. For instance, in the Rh(III)-catalyzed annulation of 2-alkenylphenols with alkynes, a rhodacycle is formed through C-H activation. acs.org The reaction is initiated by the coordination of the phenolic substrate to the rhodium catalyst, followed by an intramolecular attack of the alkene onto the electrophilic metal center to form a rhodacycle intermediate. acs.org Subsequent migratory insertion of an alkyne leads to an eight-membered rhodacycle. acs.org Similarly, the coupling of N-phenoxyacetamides with cyclopropenyl esters involves the formation of a five-membered rhodacycle via ortho-metalation, which then inserts the cyclopropene (B1174273) to form a seven-membered rhodacycle. mdpi.com In the synthesis of indole-fused diazepines, a six-membered rhodacycle intermediate is generated from the reaction of o-indolyl aniline (B41778) with a Rh(III) species, which then reacts with a diazo ester. nih.gov
Control experiments and computational studies have been instrumental in proposing plausible mechanisms involving these rhodacycle intermediates. For example, in the formation of ruthena-azepines, a proposed mechanism involves the oxidation of a ruthenabenzene, followed by pyridyl coordination and nucleophilic addition of an amino group to form an intermediate that subsequently eliminates hydrogen. nih.gov The study of these transient rhodacycles provides valuable insights into the regioselectivity and efficiency of these metal-catalyzed transformations. researchgate.net
Table 1: Examples of Rhodacycle Intermediates in Metal-Catalyzed Annulations
| Reaction Type | Starting Materials | Rhodacycle Intermediate | Product Type |
| [3+2] Annulation | 2-Alkenylphenols and Alkynes | Eight-membered rhodacycle | Spirocyclic compounds |
| Coupling Reaction | N-Phenoxyacetamides and Cyclopropenyl esters | Seven-membered rhodacycle | Arylated furans |
| Indole Functionalization | 2-(1H-indol-1-yl)aniline and Diethyl diazomalonate | Six-membered rhodacycle | Indole-fused diazepines |
| Nitrogen Insertion | Ruthenabenzene and 2-Aminopyridine | Ruthena-azepine intermediate | Pyridine phosphonium (B103445) salts |
Imino-Vinylcyclopropane Intermediates in Rearrangements
Transient 1-imino-2-vinylcyclopropane (IVC) intermediates play a key role in the rearrangement reactions that lead to the formation of fused dihydroazepine derivatives. nih.govresearchgate.net These intermediates are typically generated from the intramolecular cyclopropanation of an α-imino rhodium(II)-carbenoid, which is formed in situ from a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. nih.gov The highly strained IVC intermediate then rapidly undergoes a 1-aza-Cope rearrangement, a type of rsc.orgrsc.org-sigmatropic rearrangement, to yield the fused dihydroazepine product. nih.gov
The stereospecificity of both the cyclopropanation and the subsequent 1-aza-Cope rearrangement is crucial for the high diastereoselectivity observed in these transformations. nih.gov Mechanistic studies have provided strong evidence for this sequential pathway. For instance, the isolation of the iminocyclopropane intermediate has been achieved in cases where the subsequent rearrangement is sterically hindered, confirming the viability of the initial cyclopropanation step. nih.gov The absence of five-membered ring byproducts further supports the proposed pathway over a zwitterionic intermediate mechanism. nih.gov
In some cases, the choice of catalyst can influence the reaction pathway. While rhodium(II) catalysts are effective for the cyclopropanation/rearrangement sequence, catalyst-free conditions can lead to the formation of different bicyclic heterocycles. nih.gov
Nitrene Intermediates in Ring Expansion Reactions
Nitrene intermediates are pivotal in the ring expansion reactions of phenyl-containing precursors to form azepine derivatives. The photolysis or thermolysis of phenyl azide (B81097) is a common method to generate phenylnitrene. researchgate.netwikipedia.org Phenylnitrene can exist in either a singlet or a triplet state, with the singlet state being the key intermediate for ring expansion. researchgate.net The singlet phenylnitrene undergoes rapid ring expansion to form a dehydroazepine, which can then be trapped by nucleophiles like amines to yield 2-amino-3H-azepines. researchgate.netnih.gov
The generation of nitrenes can also be achieved from nitroarenes through deoxygenation, often facilitated by an organophosphorus catalyst. rsc.orgnih.gov This method provides an alternative route to aryl nitrenes, which then undergo the characteristic ring expansion. nih.gov The initially formed 1H-azepine can isomerize to the more thermodynamically stable 3H-azepine. rsc.org Computational studies, such as the AM1 SCF-MO method, have been employed to investigate the energetics of this two-step rearrangement, which involves the formation of a bicyclic azirine intermediate followed by electrocyclic ring opening. researchgate.net These studies suggest that the formation of the azirine is the rate-determining step. researchgate.net
The competition between ring expansion and intersystem crossing to the more stable triplet nitrene is a key factor influencing the reaction outcome. researchgate.net At ambient temperatures, ring expansion is generally favored, while at low temperatures, intersystem crossing can become dominant. researchgate.net
Azomethine Ylides and Sigmatropic Rearrangements
Azomethine ylides are 1,3-dipolar species that are important intermediates in the synthesis of various nitrogen-containing heterocycles, including those related to the azepine framework. wikipedia.orgnih.gov They can be generated from a variety of precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of aldehydes with amines. wikipedia.orgresearchgate.net
In the context of azepine chemistry, conjugated azomethine ylides can undergo pericyclic reactions, such as researchgate.netacademie-sciences.fr-electrocyclization, to form seven-membered rings. wikipedia.org For example, a diphenylethenyl-substituted azomethine ylide can undergo a conrotatory ring-closing to form an azepine derivative, which is then followed by a suprafacial researchgate.netresearchgate.net-hydride shift to rearomatize the system. wikipedia.orgcore.ac.uk
The generation of azomethine ylides can be influenced by reaction conditions and the nature of the substituents. nih.gov They are often generated in situ and immediately trapped by a dipolarophile in a 1,3-dipolar cycloaddition reaction to form five-membered rings like pyrrolidines. wikipedia.org However, their ability to undergo electrocyclization provides a pathway to larger ring systems. The stereochemistry of the resulting products is often dictated by the geometry of the azomethine ylide intermediate. wikipedia.org
Radical and Anionic Intermediates
Radical and anionic species are also implicated in certain reactions involving the this compound scaffold and its precursors. For example, the synthesis of carbazoles from 2'-halo[1,1'-biphenyl]-2-amines can proceed through a photoinitiated SRN1 mechanism, which involves radical and radical anion intermediates. conicet.gov.ar The initiation step is an electron transfer to the substrate, forming a radical anion which then fragments to an aryl radical. conicet.gov.archim.it Intramolecular cyclization of this radical onto the adjacent phenyl ring leads to the carbazole (B46965) product. conicet.gov.ar
In a different context, the reaction of certain 1,2-dicarbonyl compounds with N-phenylimine derivatives in the presence of sodium cyanide can lead to the formation of this compound-2,7-dione. academie-sciences.fr This transformation is proposed to occur via an electron transfer from the cyanide anion to the dicarbonyl compound, generating an anion radical intermediate. academie-sciences.fr The stability of these radical and anionic intermediates can significantly influence the reaction efficiency and product distribution. academie-sciences.fr
Kinetic and Thermodynamic Aspects of Azepine Chemistry
The outcome of chemical reactions involving this compound can often be dictated by the principles of kinetic and thermodynamic control. wikipedia.org This is particularly evident in reactions where multiple isomeric products can be formed.
Under kinetic control , the major product is the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgyoutube.com These conditions are typically favored at lower reaction temperatures and shorter reaction times. wikipedia.org In contrast, under thermodynamic control , the major product is the most stable one, which corresponds to the product with the lowest Gibbs free energy. libretexts.org These conditions are favored at higher temperatures and longer reaction times, allowing for the reaction to reach equilibrium. wikipedia.org
An example of this can be seen in the isomerization of azepine derivatives. The initially formed 1H-azepine from a ring expansion reaction may be the kinetic product, which can then isomerize to a more thermodynamically stable isomer, such as a 3H-azepine, under the reaction conditions. rsc.orgresearchgate.net
Computational studies have been used to model the energy profiles of these reactions, providing insights into the relative stabilities of intermediates and transition states. researchgate.net For instance, the equilibrium between different tautomers of azepine can be influenced by factors such as solvent interactions. researchgate.net Thermodynamic studies on related compounds, such as the reduction of 1-phenyl-1-alkanones, have provided valuable data on equilibrium constants and thermodynamic parameters like Gibbs free energy, enthalpy, and entropy changes for these reactions. nist.gov
Table 2: Comparison of Kinetic and Thermodynamic Control
| Feature | Kinetic Control | Thermodynamic Control |
| Controlling Factor | Rate of reaction | Stability of product |
| Favored Product | Forms the fastest (lowest activation energy) | Most stable (lowest Gibbs free energy) |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times |
| Reversibility | Often irreversible or pseudo-irreversible | Reversible, allows for equilibrium to be established |
Temperature-Dependent Stereodivergence
Temperature plays a critical role in directing the stereochemical outcome of reactions involving azepine derivatives. For instance, the base-catalyzed ring expansion of 4-(chloromethyl)-1,4-dihydropyridines is sensitive to both temperature and solvent, leading to the formation of different azepine isomers. scribd.com While specific studies on the temperature-dependent stereodivergence of this compound are not extensively detailed in the provided results, the behavior of related azepine systems suggests that temperature can influence reaction pathways and product distributions. For example, in the synthesis of tetrahydrobenzo[f] scribd.combeilstein-journals.orgoxazepines, a thermodynamically controlled base-catalyzed epimerization can be employed to obtain the cis isomer, highlighting the role of reaction conditions in determining stereochemistry. rsc.org
Influence of Solvent and Additives on Reaction Progress
Solvents and additives can significantly impact the course and efficiency of reactions involving azepines. The nucleophilicity of reactants, and thus the reaction rate, can be strongly dependent on the solvent's nature. academie-sciences.fr For instance, in the aza-Michael addition of anilines, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote the reaction with weak nucleophiles. academie-sciences.fr However, for anilines with hydrogen-bond-donating groups, such as -OH or -NH2, these specialized solvents are not necessary, and the reaction can proceed in common protic solvents. academie-sciences.fr The addition of phenol (B47542) as a proton donor has also been shown to increase the efficiency of the aza-Michael addition in methanol. academie-sciences.fr
In some cases, the choice of solvent is crucial for the reaction to proceed at all. The cyclization of (Z)-selenoenynes to form selenophenes is highly dependent on the nature of the solvent. acs.org Similarly, the synthesis of 3-aryl-3-benzazepines via an aryne-induced rearrangement is influenced by temperature, leading to different arylated products. researchgate.net Additives can also have a detrimental effect; for example, lithium halides can sequester the chiral source in certain asymmetric reactions, reducing the enantiomeric excess of the product. acs.org
Protonation and Isomerization Pathways of Azepines
The behavior of azepines upon protonation and their tendency to isomerize are fundamental aspects of their chemistry, influenced by their electronic structure and inherent strain.
Valence Tautomerization and Ring Inversion
1H-azepines exist in a dynamic equilibrium with their bicyclic valence tautomer, benzene (B151609) imine. beilstein-journals.orgrsc.org However, this equilibrium strongly favors the monocyclic azepine form. beilstein-journals.org This reluctance to form the bicyclic isomer is a defining characteristic of azepine chemistry. beilstein-journals.org The 1H-azepine ring is not planar and adopts a boat conformation to avoid the anti-aromaticity of a planar 8π electron system. researchgate.netthieme-connect.de X-ray crystallographic studies have confirmed this non-planar boat structure. thieme-connect.de
Ring inversion is another dynamic process observed in azepines, with activation energies determined for various substituted 3H- and 4H-azepines. thieme-connect.de The isomerization between different azepine tautomers, such as the rearrangement of 1H-azepine to the more stable 3H-azepine, can occur in the presence of acid or base. thieme-connect.de Computational studies have been employed to investigate the electronic effects on the valence tautomerization of 1H-azepines. modares.ac.irresearchgate.net
Stability of 1H-Azepine and its Isomers
The stability of azepine isomers follows the general order: 3H > 4H > 1H > 2H. scribd.com The greater stability of 3H- and 4H-azepines compared to the 1H-isomer is attributed to the nitrogen lone pair being out of conjugation with the π-system, which removes a destabilizing antiaromatic contribution. researchgate.net The parent 1H-azepine is a highly unstable red oil that readily rearranges to the more stable, colorless 3H-azepine. beilstein-journals.orgthieme-connect.de
The stability of the 1H-azepine system is significantly enhanced by the presence of electron-withdrawing groups on the nitrogen atom. researchgate.netthieme-connect.de These substituents decrease the electron density in the ring, which is why stable, isolable 1H-azepines often bear groups like arylsulfonyl or ethoxycarbonyl on the nitrogen. thieme-connect.de
The protonation of azepines leads to the formation of azepinium cations. The basicity of azepine isomers varies, with pKa values for the conjugate acids of substituted 2H-, 3H-, and 4H-azepines being 7.02, 4.54, and 6.81, respectively. thieme-connect.de The order of basicity (2H > 4H > 3H) can be explained by the mesomeric stabilization of the corresponding cations. thieme-connect.de DFT calculations have estimated an anti-aromatic destabilization energy of 10.8 kcal/mol for 1H-azepine based on its protonation energies. researchgate.netresearchgate.net
Computational Insights into Isomerization Mechanisms
Computational chemistry has provided significant insights into the isomerization pathways of azepines. researchgate.netrsc.org For the isomerization of benzene imine to 1H-azepine, quantum chemical calculations and quasiclassical trajectory simulations have shown a coupled pathway of ring-expansion followed by nitrogen inversion to form the more stable exo-1H-azepine. researchgate.netrsc.orgresearchgate.net These studies indicate that the endo-1H-azepine is a fleetingly stable intermediate. rsc.org
Theoretical calculations have also been used to explore the valence tautomerization between 1H-azepines and their corresponding benzene imines, including the calculation of equilibrium constants and activation energies for these transformations. researchgate.net These studies have examined the influence of various substituents on the equilibrium. researchgate.net Furthermore, computational methods have been applied to understand the isomerization between different azepine isomers, such as the 1,5-hydrogen shift that can lead to a mixture of 2H-, 3H-, and 4H-azepines from a 1H-azepine precursor. researchgate.net
Interactive Data Table: Calculated Equilibrium Constants (Keq) for the Conversion of Substituted 1H-Azepines to Benzene Imines researchgate.net
| Substituent (X) at C3 | Keq (Series 1) | Substituent (X) at C4 | Keq (Series 2) |
| H | 1.4 x 10⁷ | H | 1.4 x 10⁷ |
| NH₂ | 4.8 x 10⁴ | NH₂ | 7.1 x 10⁷ |
| OCH₃ | 5.6 x 10³ | OCH₃ | 9.7 x 10⁶ |
| CH₃ | 9.7 x 10⁵ | CH₃ | 9.4 x 10⁶ |
| CF₃ | 1.1 x 10⁷ | CF₃ | 3.0 x 10⁷ |
| F | 3.1 x 10⁵ | F | 9.6 x 10⁷ |
| Cl | 7.6 x 10⁵ | Cl | 7.1 x 10⁷ |
| Br | 1.2 x 10⁶ | Br | 9.3 x 10⁷ |
| NO₂ | 2.4 x 10⁸ | NO₂ | 1.0 x 10⁹ |
| CN | 2.4 x 10⁶ | CN | 1.2 x 10⁸ |
Theoretical and Computational Studies on 1 Phenyl 1h Azepine Systems
Conformational Analysis and Molecular Dynamics
Invertomers and Energetic Preferences
The conformational landscape of 1-phenyl-1H-azepine and its derivatives is characterized by the existence of invertomers, which are stereoisomers that can be interconverted by inversion of a stereocenter, in this case, the nitrogen atom of the azepine ring. Due to the non-planar nature of the seven-membered azepine ring, it typically adopts boat or chair conformations. slideshare.net The nitrogen atom's lone pair of electrons can be oriented in different spatial arrangements relative to the ring, leading to distinct invertomers with varying thermodynamic stabilities.
Computational studies have been instrumental in elucidating the energetic preferences of these invertomers. Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been employed to determine the relative energies of different conformations. For the parent 1H-azepine, valence and endo-exo isomerism pathways have been explored through quantum chemical and quasiclassical trajectory simulations, revealing a coupled reaction pathway involving ring-expansion followed by N-inversion to the most stable exo-1H-azepine isomer. researchgate.net
The relative energies of these invertomers are often small, leading to a dynamic equilibrium at room temperature. However, at lower temperatures, it may be possible to isolate or spectroscopically observe individual invertomers. The energetic barrier to nitrogen inversion is a critical parameter that governs the rate of interconversion between invertomers. Computational models can predict these barriers, providing valuable insights into the conformational dynamics of this compound systems.
X-ray Diffraction Studies for Structural Elucidation and Conformational Insight
X-ray diffraction analysis of single crystals is a powerful experimental technique for the unambiguous determination of the three-dimensional structure of molecules. eurjchem.com For this compound and its derivatives, X-ray crystallography provides precise information on bond lengths, bond angles, and torsional angles, offering definitive insights into their solid-state conformation. mdpi.comspast.orgresearchgate.net
Crystallographic studies have confirmed the non-planar nature of the azepine ring in various derivatives, often revealing a boat or twist-boat conformation. slideshare.net The orientation of the N-phenyl substituent relative to the azepine ring is also clearly defined. In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the observed conformation, and these interactions are readily identified through X-ray diffraction. eurjchem.comspast.org
For example, in a study of N'-acetyl-N'-phenyl-2-naphthohydrazide, X-ray analysis revealed a crystal structure stabilized by a network of N-H···O and C-H···O hydrogen bonds, along with C-H···π and π···π interactions, which dictate the supramolecular assembly. eurjchem.com Similarly, in a comparative analysis of pyrazolone (B3327878) derivatives, the molecules were found to be linked by N-H···O hydrogen bonds. spast.org While these examples are not this compound itself, they illustrate the power of X-ray diffraction in elucidating the detailed solid-state structures and intermolecular interactions of related N-phenyl heterocyclic compounds.
The experimental data obtained from X-ray diffraction are invaluable for benchmarking and validating the results of theoretical and computational studies. mdpi.com By comparing the computationally predicted geometries with the experimentally determined crystal structures, researchers can assess the accuracy of the chosen theoretical methods and basis sets. researchgate.netmdpi.com Discrepancies between the solid-state experimental structure and gas-phase computational models can often be attributed to crystal packing effects.
Below is a table summarizing key structural parameters that can be obtained from X-ray diffraction studies for a hypothetical this compound derivative.
| Parameter | Description | Typical Value Range |
| C-N Bond Lengths | Distances between carbon and nitrogen atoms in the azepine ring. | 1.35 - 1.45 Å |
| C-C Bond Lengths | Distances between carbon atoms in the azepine and phenyl rings. | 1.38 - 1.52 Å |
| Azepine Ring Torsion Angles | Dihedral angles defining the conformation of the seven-membered ring. | Varies significantly with conformation (boat, chair, etc.) |
| N-Phenyl Torsion Angle | The dihedral angle between the plane of the phenyl ring and a plane defined by atoms in the azepine ring. | Varies depending on steric and electronic factors. |
Quantum Chemical Calculations of Reaction Pathways
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the mechanisms of chemical reactions involving this compound systems. rsc.orgespublisher.comrsc.org These methods allow for the detailed exploration of potential energy surfaces, enabling the identification and characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. researchgate.net
DFT methods, such as B3LYP, are widely used to calculate the geometries and energies of stationary points along a reaction coordinate. espublisher.comresearchgate.net For instance, in the study of the valence tautomerization of 1H-azepines to their corresponding benzene (B151609) imines, ab initio HF/6–31G, B3LYP/6–31G, and MP2/6–31G//HF/6–31G methods were employed to calculate equilibrium constants, rate constants, and activation energies. researchgate.net These calculations provide a quantitative understanding of the reaction thermodynamics and kinetics.
The study of reaction pathways often involves locating the transition state structure, which represents the maximum energy point along the minimum energy path connecting reactants and products. mdpi.com Frequency calculations are then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction.
For complex reactions, multiple intermediates and transition states may be involved. Computational studies can map out the entire reaction profile, providing a step-by-step description of the molecular transformations. arxiv.org This level of detail is crucial for understanding the factors that control the outcome of a reaction.
In certain chemical reactions, particularly those involving the transfer of light atoms like hydrogen, a quantum mechanical phenomenon known as tunneling can play a significant role. nih.gov Tunneling allows a particle to pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. nih.govresearchgate.net Computational chemistry provides the means to predict and quantify the contribution of tunneling to reaction rates. researchgate.net
For isomerization reactions of azepine systems, tunneling has been shown to be a crucial factor. researchgate.net For example, the ring-opening of a benzazirine to a 1H-azepine was investigated computationally, with predictions of significant tunneling contributions to both the ring-opening step and the subsequent endo-exo isomerization. researchgate.net This suggests that at low temperatures, where thermal energy is insufficient to overcome the reaction barrier, tunneling can become the dominant reaction pathway.
The probability of tunneling is highly dependent on the mass of the tunneling particle and the shape of the potential energy barrier (both height and width). nih.gov Lighter particles tunnel more readily than heavier ones. Computational methods, such as the Wentzel-Kramers-Brillouin (WKB) approximation, can be used to calculate the tunneling probability based on the computed potential energy surface. researchgate.net
The inclusion of tunneling effects can lead to significant corrections to reaction rates calculated using classical transition state theory. In some cases, tunneling can increase the reaction rate by several orders of magnitude, especially at low temperatures. researchgate.net The prediction of tunneling contributions is therefore essential for an accurate theoretical description of the isomerization dynamics of this compound and related compounds.
Many chemical reactions involving this compound can potentially lead to the formation of multiple products, raising the issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed). Computational chemistry has emerged as a powerful tool for predicting and rationalizing the regioselectivity and stereoselectivity of organic reactions. rsc.orgdntb.gov.ua
By calculating the activation energies for all possible reaction pathways leading to different regioisomers and stereoisomers, it is possible to predict the major product of a reaction. researchgate.net The pathway with the lowest activation energy is expected to be the most favorable kinetically, and therefore, the corresponding product should be formed in the highest yield.
For example, in Diels-Alder reactions of substituted cyclobutenones, computational studies at the MP2/6-31G* level of theory have been used to investigate the effects of substituents on reactivity, regioselectivity, and stereoselectivity. researchgate.net Similarly, DFT calculations have been employed to explore the reaction paths of [3+2] cycloaddition reactions between nitropropenes and nitrones, providing insights into the regioselectivity and stereoselectivity of these processes. researchgate.net
These computational approaches allow for a detailed analysis of the electronic and steric factors that govern the selectivity of a reaction. nih.gov Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed selectivity. By examining the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, it is possible to predict the preferred mode of interaction and, consequently, the major product.
The ability to computationally predict the outcome of a reaction before it is carried out in the laboratory is of immense value in organic synthesis, as it can guide the design of experiments and the development of new synthetic methodologies. dntb.gov.ua
Reactivity and Derivatization of 1 Phenyl 1h Azepine Frameworks
Functionalization of the Azepine Ring
The functionalization of the 1-phenyl-1H-azepine ring can be achieved through several strategies that take advantage of the ring's inherent reactivity. These methods allow for the introduction of new functional groups, paving the way for the synthesis of a diverse array of derivatives.
The 1H-azepine ring system is susceptible to reactions with both electrophiles and nucleophiles. thieme-connect.de The non-aromatic nature of the ring means it does not typically undergo classical electrophilic aromatic substitution, but rather addition reactions or reactions at existing substituents. Nucleophilic attack is a common reactivity mode, often exploited in synthetic routes. For instance, the synthesis of 2-amino-3H-azepine derivatives proceeds when a nitrene-derived intermediate is trapped by amine nucleophiles. researchgate.net Another pathway involves the generation of a dehydroazepine intermediate, which is then trapped by a nucleophile, such as an alcohol, to yield 2-alkoxy-3H-azepine derivatives. clockss.org While these examples often lead to the more stable 3H-azepine tautomer, they proceed through a 1H-azepine intermediate, demonstrating the ring's susceptibility to nucleophilic attack. clockss.org The synthesis of hexafluoro-1-phenyl-1H-azepine via pyrolysis of a phenyl azide (B81097) adduct further illustrates that the N-phenyl substituted core can be formed and isolated. rsc.org
Table 1: Examples of Nucleophilic Addition to Azepine Precursors
| Precursor Type | Nucleophile (NuH) | Product Type | Reference |
|---|---|---|---|
| Aryl Nitrene | Amines | 2-Amino-3H-azepine | researchgate.net |
The this compound scaffold can be synthesized with a variety of functional groups, which are themselves amenable to further chemical modification. The synthesis of compounds such as Dimethyl this compound-2,3-dicarboxylate demonstrates that ester functionalities can be incorporated into the ring. heteroletters.org Such ester groups serve as valuable handles for subsequent transformations, including hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides through reactions with amines. Similarly, the synthesis of ethyl 4,5,6,7-tetrahydro-2-methyl-4-oxo-1-phenyl-1H-azepine-3-carboxylate introduces both a ketone and an ester group, offering multiple sites for derivatization. chem-soc.si These examples underscore the capability to produce complex, multi-functionalized this compound derivatives that can serve as platforms for creating diverse chemical entities.
Synthetic Transformations and Utility as Building Blocks
Beyond simple functionalization, the this compound framework is a valuable building block for constructing more intricate molecular structures through reactions that transform the ring itself or use it as a foundation for annulation.
The azepine ring can undergo strategic ring-opening reactions to yield highly functionalized acyclic or different ring-sized structures. While direct ring-opening examples for this compound are not extensively documented, related azepine derivatives demonstrate this principle. For example, bicyclic azabicyclic compounds, upon treatment with nucleophiles, undergo regioselective ring opening to produce highly substituted azepanones. researchgate.net In a related strategy, reductive amination conditions applied to halogenated secondary cyclopropylamines can trigger a cyclopropane (B1198618) ring cleavage and expansion, providing access to tetrahydro-1H-azepine derivatives. rsc.org These transformations highlight the potential of the strained ring system within azepine-related structures to be opened, yielding diverse and synthetically useful products.
The this compound core is a valuable synthon for the construction of polycyclic and fused heterocyclic systems. A notable method involves a rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles to generate fused dihydroazepine derivatives in good to excellent yields. nih.govresearchgate.net This strategy provides a pathway to complex polycyclic frameworks containing the azepine moiety. Other synthetic routes build upon different precursors to create related fused systems. For example, the synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine demonstrates the fusion of an imidazole (B134444) ring to the azepine core. nih.gov Furthermore, reactions involving substituted indoles can lead to the formation of dibenzo[b,e]azepine structures. researchgate.net The conversion of 1-azatriptycene into azepines represents another transformation used to generate complex, multi-ring systems. acs.org
Table 2: Examples of Fused Heterocyclic Systems Derived from Azepine-Related Syntheses
| Fused System | Synthetic Strategy | Precursor Type | Reference |
|---|---|---|---|
| Fused Dihydroazepines | Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement | Dienyltriazoles | nih.gov |
| Imidazo[1,5-a]azepines | α-C–H/N–H Annulation | Hexamethyleneimine | nih.gov |
| Dibenzo[b,e]azepines | Ring Cyclization | Substituted Indoles | researchgate.net |
The derivatization of the this compound framework provides access to complex scaffolds that have potential applications in asymmetric catalysis. While specific examples of chiral ligands derived directly from this compound are not prominent, the synthesis of functionalized derivatives like Dimethyl this compound-2,3-dicarboxylate offers a clear pathway to such molecules. heteroletters.org The ester groups in this compound can be readily transformed into a variety of other functionalities, such as alcohols, amides, or acids. These functional groups are crucial for coordinating with transition metals, a fundamental requirement for a ligand. researchgate.net The synthesis of chiral N,P ligands and ferrocene-based oxazoline (B21484) ligands often involves the condensation of chiral amino alcohols with carboxylic acid derivatives or the functionalization of existing scaffolds. researchgate.netmdpi.com The availability of functionalized, N-arylated azepines provides the necessary starting points for elaboration into unique, seven-membered ring-based chiral ligands and complex molecular scaffolds for broader use in organic synthesis.
Advanced Characterization Techniques in Azepine Research for Structural and Mechanistic Elucidation
Spectroscopic Methods for Structural Assignment and Mechanistic Support
Spectroscopy is fundamental to the study of 1-phenyl-1H-azepine, offering non-destructive analysis of its electronic and atomic structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful, providing detailed insights into the molecule's conformation, isomerization processes, and behavior during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerization and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure of azepine derivatives in solution. Theoretical studies predicted that the 1H-azepine ring would be nonplanar and exhibit significant polyene character. thieme-connect.de Experimental NMR studies have been pivotal in confirming this non-planar, boat-shaped conformation. thieme-connect.debeilstein-journals.org
The 1H NMR spectra of many 1H-azepines are often invariant over a range of temperatures. thieme-connect.de However, the introduction of a substituent on the nitrogen atom, such as a phenyl group, can influence the ring's dynamics. Temperature-dependent NMR studies are particularly insightful for probing the conformational flexibility of the azepine ring. For instance, the boat-to-boat ring flip is a key conformational process. Low-temperature NMR measurements have shown that the boat conformation is prone to a degenerate ring flip with a relatively low energy barrier. beilstein-journals.org
The parent 1H-azepine is highly unstable and readily isomerizes to the more stable 3H-azepine, even at low temperatures. thieme-connect.depsu.edu This instability makes its characterization challenging. However, electron-withdrawing groups on the nitrogen, such as acyl or sulfonyl groups, enhance the stability of the 1H-azepine system, making it more amenable to NMR analysis. thieme-connect.de Studies on these stable analogues provide a crucial model for understanding the fundamental properties of this compound. For example, the molecular structure of N-(phenoxycarbonyl)azepine reveals a shallow boat structure. beilstein-journals.org
Table 1: Representative NMR Data for Substituted 1H-Azepine Systems This table presents typical chemical shift ranges observed in N-substituted 1H-azepine analogues, providing a reference for the characterization of this compound.
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Coupling Information | Notes |
|---|---|---|---|---|
| ¹H | C2/C7-H | 5.8 - 6.5 | Olefinic protons | Appearance and coupling patterns are sensitive to ring conformation. |
| ¹H | C3/C6-H | 5.5 - 6.0 | Olefinic protons | |
| ¹H | C4/C5-H | 5.7 - 6.2 | Olefinic protons | |
| ¹³C | C2/C7 | 110 - 115 | Chemical shifts are influenced by the nitrogen substituent. | |
| ¹³C | C3/C6 | 125 - 130 | ||
| ¹³C | C4/C5 | 135 - 140 |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an essential tool for the analysis of this compound, providing rapid molecular weight determination and valuable structural information through fragmentation analysis. thermofisher.com It is particularly useful for monitoring the progress of synthesis reactions and identifying products and intermediates, even in complex mixtures. waters.com
In tandem mass spectrometry (MS/MS) techniques like selected reaction monitoring (SRM), a specific precursor ion is selected, fragmented, and a resulting product ion is detected. wikipedia.orgthermofisher.com This method offers high selectivity and sensitivity, making it ideal for confirming the presence of a target molecule like this compound during its synthesis or subsequent reactions. wikipedia.org
The fragmentation patterns of 1H-azepines under electron impact (EI) ionization can be characteristic. For 1-acyl-1H-azepines, a common fragmentation pathway involves the formation of the azatropylium cation (m/z 92) as the base peak. thieme-connect.de Another noted fragmentation is the loss of hydrogen cyanide, leading to the cyclopentadienyl (B1206354) cation (m/z 65). thieme-connect.de The analysis of these fragments helps to confirm the integrity of the azepine ring structure in the synthesized product. It has been observed that certain ionization techniques, like chemical ionization (CI), may not be as effective for studying azepines due to thermal decomposition complicating the spectra. thieme-connect.de
Table 2: Characteristic Mass Spectral Fragments for Substituted 1H-Azepines This table outlines key fragments observed in the mass spectra of N-substituted 1H-azepines, which are indicative of the core ring structure.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
|---|---|---|
| 92 | Azatropylium cation [C₆H₆N]⁺ | Often the base peak for 1-acyl-1H-azepines, indicating the seven-membered nitrogen-containing ring. thieme-connect.de |
| 65 | Cyclopentadienyl cation [C₅H₅]⁺ | Results from the loss of hydrogen cyanide from the azatropylium cation. thieme-connect.de |
| Varies | [M - R]⁺ | Loss of the N-substituent (e.g., the phenyl group). |
| Varies | Molecular Ion [M]⁺ | Corresponds to the molecular weight of the parent compound, this compound. |
X-ray Crystallography for Precise Structural Determination
While spectroscopic methods provide invaluable data on molecules in solution, X-ray crystallography offers an unambiguous, three-dimensional picture of the molecular structure in the solid state. nih.govwikipedia.org This technique is the gold standard for determining the precise arrangement of atoms, bond lengths, and bond angles. wikipedia.orgazolifesciences.com
For the 1H-azepine class of compounds, X-ray crystallographic studies have been instrumental in definitively confirming their nonplanar nature. thieme-connect.de Analysis of stable, crystalline derivatives such as 1-[(4-bromophenyl)sulfonyl]-1H-azepine and N-(phenoxycarbonyl)azepine has unequivocally established the boat conformation of the seven-membered ring and the localization of the π-electron system. thieme-connect.debeilstein-journals.org
Table 3: Illustrative Crystallographic Data for an N-Substituted 1H-Azepine Analogue Data from a representative N-substituted 1H-azepine crystal structure, highlighting the key features of the boat conformation. The data is based on findings for compounds like N-(phenoxycarbonyl)azepine and 1-[(4-bromophenyl)sulfonyl]-1H-azepine.
| Parameter | Description | Typical Value | Structural Implication |
|---|---|---|---|
| Crystal System | The crystal lattice system. | Varies (e.g., Monoclinic) | Provides basic information on crystal packing. researchgate.net |
| Space Group | The symmetry group of the crystal. | Varies (e.g., C2/c) | Describes the arrangement of molecules in the unit cell. researchgate.net |
| Ring Conformation | The 3D shape of the azepine ring. | Boat | Confirms the non-planarity of the 1H-azepine system. thieme-connect.debeilstein-journals.org |
| Dihedral Angle (α) | Angle defining the boat's fold. | ~40-44° | Quantifies the degree of non-planarity in the ring. beilstein-journals.org |
| Bond Lengths | C=C and C-N distances. | Localized double/single bonds | Indicates a polyene-like character rather than aromaticity. thieme-connect.de |
Q & A
Q. How can discrepancies in the literature regarding this compound’s spectral data be reconciled?
- Methodological Answer :
- Reference standardization : Use IUPAC-recommended NMR solvents (CDCl₃) and internal standards (TMS).
- Collaborative studies : Publish raw spectral data in repositories (e.g., Zenodo) for cross-validation.
- Error analysis : Quantify instrument variability (e.g., magnetic field drift in NMR) through repeated measurements .
Q. Tables for Key Data
Table 1 : Common Synthetic Routes for this compound
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ring-closing metathesis | Grubbs II, DCM | 65–75 | 98 | |
| Amino alcohol cyclization | POCl₃, CHCl₃ | 50–60 | 95 |
Table 2 : Stability of this compound Under Stress Conditions
| Condition | Degradation Time (hr) | Major Degradant |
|---|---|---|
| UV light (254 nm) | 24 | Isomer A |
| 80°C in air | 12 | Oxidized ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
